N-(2,6-dichloro-4-methylphenyl)acetamide
Description
Historical Context and Evolution of Anilide-Based Compound Research
Early Discoveries and Initial Academic Investigations
The story of anilides begins with their precursor, aniline (B41778). In 1826, Otto Unverdorben first isolated this organic base by the destructive distillation of indigo, naming it "Crystallin." Subsequently, in 1834, Friedlieb Runge isolated a substance from coal tar that he named "kyanol." It was not until 1843 that the esteemed chemist August Wilhelm von Hofmann demonstrated that these and other similar isolates were, in fact, the same compound, which came to be known as aniline.
Hofmann's academic investigations into aniline chemistry laid the groundwork for a pivotal moment in 1856 when his student, William Henry Perkin, accidentally synthesized the first synthetic organic dye, mauveine, during an attempt to synthesize quinine (B1679958) from aniline. This discovery launched the synthetic dye industry, transforming textile manufacturing and spurring further academic and industrial investigation into aniline derivatives. The first anilide of major significance, acetanilide (B955), emerged from this era of exploration and was later found to possess analgesic and antipyretic properties, representing one of the earliest synthetic pharmaceuticals.
Paradigms of Substituted Acetamides in Chemical Sciences
Substituted acetamides, the broader class to which N-(2,6-dichloro-4-methylphenyl)acetamide belongs, have become a cornerstone of modern chemical and biological sciences. The acetamide (B32628) group (–NHCOCH₃) is a privileged structure due to its chemical stability and its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows for specific molecular interactions that are crucial in various applications.
In medicinal chemistry, the N-arylacetamide framework is a common scaffold for the development of therapeutic agents. Structure-activity relationship (SAR) studies have shown that modifying the substituents on the aryl ring can fine-tune a compound's biological activity. For instance, various substituted acetamides have been investigated as enzyme inhibitors and receptor modulators.
A significant paradigm for this class of compounds is in agrochemistry, where chloroacetamide herbicides have been widely developed. Research has demonstrated that compounds with an N-phenylacetamide structure often exhibit herbicidal activity, inhibiting plant growth by targeting specific biological pathways, such as the inhibition of very-long-chain fatty acid synthesis. ekb.eg The nature and position of substituents on the phenyl ring are critical for both the potency and selectivity of these herbicides. researchgate.netnih.gov
Significance of this compound within Relevant Compound Classes
The specific structure of this compound places it at the intersection of several important chemical classifications. Its significance is best understood by examining its structural features and the conceptual frameworks that guide research into aromatic amides.
Structural Classification within Dichloro-Methylphenyl Acetamides
This compound is classified as a trisubstituted N-arylacetamide. Its key structural features are:
An anilide core, indicating an acetamide derivative of aniline.
Dichloro substitution at positions 2 and 6 of the phenyl ring. These bulky ortho substituents sterically hinder the rotation around the N-C(aryl) bond, influencing the molecule's conformation.
A methyl group at position 4 (para-position), which acts as a weak electron-donating group.
While specific crystallographic data for this compound is not widely published, the structural parameters of closely related compounds provide valuable insights into its likely molecular geometry. Analysis of analogous crystal structures reveals how different substitutions affect conformation and intermolecular interactions, such as hydrogen bonding.
Below is a data table comparing the crystallographic information of several related substituted N-phenylacetamides.
| Compound Name | Chemical Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C₁₀H₁₂ClNO | Monoclinic | P2₁/c | researchgate.net |
| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | C₁₄H₁₀Cl₃NO | Monoclinic | P2₁/n | researchgate.net |
| 2,2-Dichloro-N-(4-chloro-phenyl-sulfon-yl)-acetamide | C₈H₆Cl₃NO₃S | Monoclinic | P2₁/c | nih.gov |
| 2-Chloro-N-(4-hydroxyphenyl)acetamide | C₈H₈ClNO₂ | Monoclinic | P2₁/c | researchgate.net |
This table presents crystallographic data for compounds structurally related to this compound to illustrate common packing features within this class.
Conceptual Frameworks for Aromatic Amide Research
Contemporary research on aromatic amides is guided by several key conceptual frameworks. The planarity of the amide bond and the potential for restricted rotation around the N-C(aryl) bond are fundamental to their use in advanced materials and supramolecular chemistry. The ability of the amide group to form strong and directional hydrogen bonds makes these compounds excellent building blocks for creating self-assembling systems and complex molecular architectures.
One emerging framework is the use of aromatic amides in the synthesis of Covalent Organic Frameworks (COFs). These are porous, crystalline polymers with potential applications in gas storage, separation, and catalysis. The rigid and well-defined geometry of aromatic amides allows for the construction of highly ordered and stable framework structures. The specific substituents on the aromatic ring, such as the chloro and methyl groups in this compound, can be used to tune the pore size and surface properties of these advanced materials.
Structure
3D Structure
Properties
Molecular Formula |
C9H9Cl2NO |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
N-(2,6-dichloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-5-3-7(10)9(8(11)4-5)12-6(2)13/h3-4H,1-2H3,(H,12,13) |
InChI Key |
GXDIGWNQQLNRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of N 2,6 Dichloro 4 Methylphenyl Acetamide
Established Synthetic Pathways for N-(2,6-dichloro-4-methylphenyl)acetamide
The synthesis of this compound, a substituted anilide, primarily relies on well-established amidation reactions. These methods involve the formation of an amide bond between the aromatic amine, 2,6-dichloro-4-methylaniline (B1232004), and an acetylating agent.
Conventional Amidation Reactions for Anilide Formation
The most common and conventional method for synthesizing this compound is the acylation of 2,6-dichloro-4-methylaniline. This nucleophilic acyl substitution reaction can be effectively carried out using acetylating agents such as acetyl chloride or acetic anhydride (B1165640).
When employing acetyl chloride, the reaction proceeds by the nucleophilic attack of the amino group of 2,6-dichloro-4-methylaniline on the carbonyl carbon of acetyl chloride. This is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The use of a base is crucial to drive the reaction to completion by preventing the protonation of the starting aniline (B41778). researchgate.netsphinxsai.com
Alternatively, acetic anhydride can be used as the acetylating agent. This method often requires heating and can be performed with or without a catalyst. ias.ac.in In some procedures, a solvent like glacial acetic acid is used, which can also participate in the reaction. uobasrah.edu.iq The reaction with acetic anhydride is generally considered a greener option compared to acetyl chloride as the byproduct is acetic acid, which is less corrosive than HCl. ias.ac.in
A general reaction scheme is presented below: Reaction of 2,6-dichloro-4-methylaniline with Acetyl Chloride
Reaction of 2,6-dichloro-4-methylaniline with Acetic Anhydride
Optimization of Reaction Conditions and Catalyst Systems
The efficiency and yield of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is key to achieving high yields and purity while minimizing reaction times and byproducts.
Solvent Selection: The choice of solvent plays a critical role. While some reactions can be carried out neat, solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and dioxane are often employed to facilitate the reaction. researchgate.netsphinxsai.com The ideal solvent should dissolve the reactants and be inert to the reaction conditions.
Temperature Control: Temperature is a crucial parameter that affects the reaction rate. Acylation reactions are often initiated at lower temperatures (e.g., 0-5°C), especially when using highly reactive reagents like acetyl chloride, to control the exothermic nature of the reaction. sphinxsai.com Subsequently, the reaction may be allowed to proceed at room temperature or with gentle heating to ensure completion.
Catalyst Systems: While many acylation reactions proceed without a catalyst, the use of certain catalysts can enhance the reaction rate and yield. For instance, Lewis acids can be used to activate the acetylating agent. In greener synthetic approaches, catalysts like boric acid or magnesium sulfate (B86663) have been shown to be effective for the acetylation of anilines with acetic acid, offering a milder and more environmentally friendly alternative to traditional methods. ijtsrd.comsciepub.com The use of a catalyst can increase the electrophilicity of the carbonyl group, facilitating the nucleophilic attack by the aniline. ijtsrd.com
| Parameter | Condition/Reagent | Effect on Reaction | Reference |
|---|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Good solubility for reactants, commonly used. | sphinxsai.com |
| Base | Triethylamine (TEA), DBU | Neutralizes HCl byproduct, drives reaction forward. | researchgate.net |
| Temperature | 0-5°C initially, then room temperature | Controls exothermic reaction, prevents side reactions. | sphinxsai.com |
| Catalyst | Boric Acid | Catalyzes amidation with carboxylic acids, green alternative. | sciepub.com |
Novel Approaches to this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, novel synthetic methodologies are being explored to produce anilides like this compound in a more environmentally benign and efficient manner.
Green Chemistry Principles in Anilide Synthesis
Green chemistry principles are increasingly being applied to amide bond formation to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.govresearchgate.net For the synthesis of this compound, this involves several strategies:
Atom Economy: Utilizing reactions that maximize the incorporation of all starting materials into the final product. Direct amidation of a carboxylic acid and an amine, which produces water as the only byproduct, is a prime example of an atom-economical reaction. sciepub.com
Safer Solvents and Reagents: Replacing hazardous reagents like acetyl chloride with less corrosive alternatives like acetic anhydride or acetic acid. ias.ac.in Furthermore, conducting reactions in water or under solvent-free conditions significantly improves the green profile of the synthesis. researchgate.netnih.gov
Catalysis: Employing catalytic amounts of substances instead of stoichiometric reagents reduces waste. Boron-based catalysts, for example, have been effectively used in direct amidation reactions. ucl.ac.uk Biocatalysis, using enzymes like lipases, also presents a green and efficient method for amide bond formation under mild conditions. nih.gov
| Green Chemistry Principle | Application in Anilide Synthesis | Example | Reference |
|---|---|---|---|
| Waste Prevention | Solvent-free reactions | Reaction of aniline with acetic anhydride without solvent. | researchgate.net |
| Atom Economy | Direct amidation | Carboxylic acid + amine → amide + water | sciepub.com |
| Safer Chemicals | Use of less hazardous reagents | Replacing acetyl chloride with acetic anhydride. | ias.ac.in |
| Catalysis | Use of catalysts over stoichiometric reagents | Boric acid catalyzed amidation. | ucl.ac.uk |
Microwave-Assisted and Flow Chemistry Applications
Modern enabling technologies like microwave irradiation and flow chemistry offer significant advantages over traditional batch processing for the synthesis of anilides.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. In the context of anilide synthesis, microwave-assisted methods can facilitate catalyst-free and solvent-free reactions. For example, the direct reaction of anilines with glacial acetic acid under microwave irradiation has been shown to produce acetanilides in high yields within minutes, providing an efficient and environmentally friendly alternative to conventional heating. ymerdigital.comtandfonline.com This rapid and uniform heating can enhance reaction rates and minimize the formation of byproducts.
Flow Chemistry Applications: Continuous flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and efficiency. nih.gov Amidation reactions are well-suited for adaptation to continuous flow processes. vapourtec.com In a flow setup, reactants can be pumped through a heated reactor coil, allowing for precise temperature control and rapid heat transfer. This can lead to shorter reaction times and higher throughput compared to batch reactions. Flow chemistry also enables the safe handling of hazardous reagents and intermediates by generating them in situ and consuming them immediately. nih.gov The integration of upstream and downstream operations in a continuous flow system can further streamline the manufacturing process of this compound. researchgate.net
Derivatization Strategies and Analogue Generation from this compound
Derivatization of this compound allows for the generation of a library of analogues with potentially modified biological activities or physicochemical properties. The structure of this compound offers several sites for chemical modification.
N-Alkylation/Arylation: The amide nitrogen, after deprotonation, can act as a nucleophile to react with various electrophiles, leading to N-substituted analogues.
Modification of the Acetyl Group: The α-carbon of the acetyl group can be functionalized. For instance, α-halogenation can introduce a reactive handle for subsequent nucleophilic substitution reactions. This approach is commonly used to synthesize α-substituted acetamides, which are valuable intermediates in medicinal chemistry. For example, a related compound, 2-chloro-N-(p-tolyl)acetamide, has been used as a precursor to synthesize 2-azido-N-(4-methylphenyl)acetamide by reaction with sodium azide, demonstrating the utility of the α-chloro group as a leaving group for introducing new functionalities. nih.gov
Aromatic Ring Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the existing chloro and acetamido groups will influence the position of the incoming substituent. Alternatively, the methyl group on the phenyl ring can be a site for functionalization, for example, through radical halogenation followed by nucleophilic substitution.
These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery and for the development of new materials with tailored properties. nih.govactascientific.comlibretexts.org
Halogenation and Dehalogenation Studies on the Phenyl Ring
There is a significant gap in the scientific literature regarding specific studies on the halogenation and dehalogenation of the phenyl ring of this compound. The directing effects of the existing substituents—two chloro groups, a methyl group, and an acetamido group—can be predicted based on established principles of electrophilic aromatic substitution. The acetamido group is an activating, ortho-, para-director, the methyl group is also an activating, ortho-, para-director, while the chloro groups are deactivating, ortho-, para-directors. The interplay of these directing effects would likely lead to complex product mixtures in electrophilic halogenation reactions. However, without experimental studies, the regioselectivity and reaction conditions for such transformations on this specific substrate remain speculative. Similarly, no research detailing the catalytic or chemical dehalogenation of the dichlorinated phenyl ring of this molecule has been found.
Modifications of the Acetamide (B32628) Moiety
Introduction of Diverse Substituents for Structural Variation
The introduction of diverse substituents onto the this compound scaffold is contingent on the successful application of reactions such as those mentioned in the preceding sections. Without established protocols for halogenation, dehalogenation, or modification of the acetamide group, a discussion on creating structural variations remains theoretical. The development of derivatives with different functional groups would require foundational studies that are not yet present in the public domain.
Mechanistic Insights into Synthetic Reactions for this compound
Elucidation of Reaction Mechanisms and Intermediates
The formation of this compound would likely proceed through a nucleophilic acyl substitution reaction between 2,6-dichloro-4-methylaniline and an acetylating agent, such as acetic anhydride or acetyl chloride. The general mechanism for this type of reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acetylating agent, leading to a tetrahedral intermediate, followed by the elimination of a leaving group to form the amide bond. However, specific studies elucidating the reaction mechanism, identifying any unique intermediates, or detailing the influence of the sterically hindered and electronically modified aniline on the reaction pathway for this particular synthesis are absent from the literature.
Kinetic and Thermodynamic Aspects of this compound Formation
There is a notable lack of published data concerning the kinetic and thermodynamic parameters for the formation of this compound. Kinetic studies on the N-acetylation of other substituted anilines have been conducted, providing a general understanding of how electronic and steric factors can influence reaction rates. However, specific rate constants, activation energies, and other kinetic data for the synthesis of the title compound have not been determined. Similarly, thermodynamic data such as the enthalpy and entropy of formation for this compound are not available, precluding a quantitative analysis of the reaction's feasibility and equilibrium position.
Mechanistic Investigations of N 2,6 Dichloro 4 Methylphenyl Acetamide at the Molecular and Cellular Levels Non Human Biological Systems
Elucidation of Molecular Targets and Binding Interactions (In Vitro/Non-Human)
Detailed studies elucidating the specific molecular targets of N-(2,6-dichloro-4-methylphenyl)acetamide and its binding interactions are not documented in the available scientific literature.
There is no available data from in vitro studies, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational modeling, that describe the interaction of this compound with specific proteins from non-human organisms.
Information regarding the inhibitory or activatory effects of this compound on any non-human enzymes is not present in the reviewed literature. Consequently, data tables profiling such activities cannot be provided.
Cellular Response and Pathway Modulation (Non-Human Cells)
The effects of this compound on the cellular processes and metabolic pathways of non-human cells have not been characterized in published research.
Specific studies detailing the impact of this compound on the cellular integrity, metabolic activity, or genetic regulation of microbial cells are not available.
There is a lack of in vitro research investigating the influence of this compound on the physiology and metabolism of fungal species. As a result, no data on its potential fungicidal or fungistatic mechanisms can be presented.
Biotransformation Pathways and Metabolite Identification (Non-Human Organisms/In Vitro)
No studies on the biotransformation of this compound in non-human organisms or in vitro systems have been found. Therefore, its metabolic pathways and the identity of any resulting metabolites remain unknown.
Enzymatic Degradation in Microbial Systems
The biodegradation of chloroacetanilide herbicides in microbial systems is a critical process influencing their environmental persistence. Microorganisms have evolved diverse enzymatic machinery to break down these complex molecules. The initial and most significant step in the detoxification of chloroacetanilide herbicides in many organisms is the conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov
This enzymatic conjugation is a key detoxification pathway, rendering the herbicide more water-soluble and less toxic. nih.gov Studies on related compounds like metolachlor (B1676510) and alachlor (B1666766) have demonstrated that the rate of glutathione conjugation can vary, with some enzymes showing a higher affinity for alachlor over metolachlor. nih.gov Following glutathione conjugation, further degradation often proceeds through the mercapturic acid pathway.
In addition to conjugation, other enzymatic reactions such as O-demethylation, benzylic hydroxylation, and N-dealkylation have been observed in the microbial metabolism of chloroacetanilide herbicides. acs.org These reactions are typically catalyzed by microsomal enzymes, such as cytochrome P450 monooxygenases. acs.org The specific enzymes and the extent of their activity can vary significantly between different microbial species and are influenced by environmental conditions. nih.gov For instance, the degradation of chloroacetanilides has been observed to occur predominantly in the rhizosphere zone under nitrate (B79036) and sulfate-reducing conditions in wetland environments. nih.gov
Table 1: Key Enzymatic Processes in the Degradation of Chloroacetanilide Herbicides
| Enzymatic Process | Enzyme Family | Function | Reference |
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Detoxification and increased water solubility | nih.gov |
| O-Demethylation | Cytochrome P450 monooxygenases | Modification of the herbicide structure | acs.org |
| Benzylic Hydroxylation | Cytochrome P450 monooxygenases | Introduction of hydroxyl groups | acs.org |
| N-Dealkylation | Cytochrome P450 monooxygenases | Removal of alkyl groups | acs.org |
Identification of Biotransformation Products (In Vitro)
In vitro studies using liver microsomes from various species have been instrumental in identifying the metabolic pathways and biotransformation products of chloroacetanilide herbicides. acs.orgacs.orgsemanticscholar.org These studies provide a controlled environment to investigate the enzymatic reactions that would likely be involved in the metabolism of this compound.
For the related herbicide metolachlor, in vitro studies with rat liver enzymes have identified a GSH conjugate as the major metabolite when incubated with liver cytosolic fractions in the presence of glutathione. acs.org When incubated with NADPH-fortified liver microsomes, a series of oxidized metabolites were identified, resulting from O-demethylation, benzylic hydroxylation, and N-dealkylation. acs.org Eight distinct oxidized metabolites of metolachlor have been characterized, indicating a complex metabolic pathway involving multiple enzymatic steps. acs.org
Similarly, studies on alachlor and butachlor (B1668075) have identified their respective 2,6-diethylbenzoquinone imine (DEBQI) and 2-methyl-6-ethylbenzoquinone imine (MEBQI) for acetochlor (B104951) and metolachlor, as reactive metabolites formed through bioactivation pathways. semanticscholar.org A common metabolite of acetochlor is 2-ethyl-6-methyl-2-chloroacetanilide (CMEPA), which is further metabolized to 6-ethyl-o-toluidine (MEA). proquest.com
Table 2: Identified In Vitro Biotransformation Products of Related Chloroacetanilide Herbicides
| Parent Herbicide | Biotransformation Product | Analytical Method | Reference |
| Metolachlor | Metolachlor-GSH conjugate | Chemical ionization capillary GC/MS | acs.org |
| Metolachlor | Oxidized metabolites (8 identified) | Chemical ionization capillary GC/MS | acs.org |
| Alachlor | 2,6-diethylbenzoquinone imine (DEBQI) | Not specified | semanticscholar.org |
| Acetochlor | 2-methyl-6-ethylbenzoquinone imine (MEBQI) | Not specified | semanticscholar.org |
| Acetochlor | 2-ethyl-6-methyl-2-chloroacetanilide (CMEPA) | Not specified | proquest.com |
| Acetochlor | 6-ethyl-o-toluidine (MEA) | Not specified | proquest.com |
Advanced Methodologies for Mechanistic Studies
Proteomics and Metabolomics Approaches in Non-Human Systems
Proteomics and metabolomics are powerful tools for elucidating the molecular mechanisms of herbicide degradation and the cellular responses of microorganisms to herbicide exposure. plos.orgnih.gov These "omics" technologies provide a global view of the changes in protein expression and metabolite profiles, offering insights into the metabolic pathways and stress responses involved.
Proteomic analyses of microbial cultures exposed to pesticides have revealed the upregulation of specific proteins involved in stress responses, substrate transport, and energy metabolism. plos.org For instance, in a study on Bacillus cereus exposed to a mixture of pesticides, differential proteomic analysis showed the overexpression of stress-responsive and catabolic proteins. plos.org This suggests that microorganisms adapt their protein machinery to cope with the toxic effects of the compounds and to utilize them as a potential source of carbon and energy. Proteomics can also help in identifying the key enzymes involved in the biodegradation pathways. rsc.org
Metabolomics, the comprehensive analysis of small-molecule metabolites, complements proteomics by providing a snapshot of the metabolic state of an organism. nih.gov In the context of herbicide degradation, metabolomics can be used to identify novel degradation intermediates and end-products, thereby helping to map out the complete biodegradation pathway. mediresonline.org For example, metabolomic approaches have been used to investigate the phytotoxic effects of pesticides on plants by identifying altered metabolic pathways. nih.gov
Gene Expression Analysis in Model Organisms
Gene expression analysis provides crucial information on how organisms respond to chemical stressors at the transcriptional level. imlresearch.com Studies on the effects of various herbicides on model organisms have demonstrated significant alterations in gene expression patterns, which can be linked to specific toxicological endpoints. mdpi.comacs.org
Exposure of non-target organisms to herbicides can lead to changes in the expression of genes involved in detoxification, stress response, and various metabolic pathways. nih.gov For example, in zebrafish embryos exposed to the chloroacetamide herbicide acetochlor and its metabolites, there was an induction of reactive oxygen species (ROS), leading to DNA damage and apoptosis. proquest.com This was accompanied by changes in the expression of genes involved in the MAPK/ERK signaling pathway. proquest.com
In another study, mice exposed to a glyphosate-based herbicide exhibited anxiety-like behavior and increased expression of immediate early genes (IEGs) such as c-Fos and pCREB in brain regions associated with anxiety, like the medial prefrontal cortex and the amygdala. mdpi.com These studies highlight the utility of gene expression analysis in identifying the molecular initiating events and adverse outcome pathways associated with herbicide exposure. imlresearch.com
Structure Activity Relationship Sar Studies and Rational Design of N 2,6 Dichloro 4 Methylphenyl Acetamide Analogues
Correlating Structural Modifications with Biological Activity (Non-Human)
Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological effects. For N-phenylacetamide derivatives, this involves altering substituents on the phenyl ring and modifying the acetamide (B32628) linker to observe the resulting changes in activity.
The nature, position, and electronic properties of substituents on the phenyl ring of N-phenylacetamide analogues play a critical role in determining their biological activity. The specific substitution pattern of the parent compound—chlorine atoms at positions 2 and 6, and a methyl group at position 4—is key to its function.
Research on broader classes of N-phenylacetamides demonstrates that both electron-withdrawing and electron-donating groups can significantly influence efficacy. For instance, in studies on related N-phenylacetamide derivatives as potential bactericides, the type and position of halogen substituents on the phenyl ring were found to be important for activity. nih.gov Generally, halogen substitution on the aromatic ring can increase the affinity for certain biological targets. nih.gov
Key findings from various studies on N-arylacetamide analogues include:
Halogen Atoms: The presence of chlorine atoms, as seen in the parent compound, often enhances biological activity. The lipophilicity and electronegativity of halogens can improve membrane permeability and binding interactions with target proteins. In some series of N-(1-benzylpiperidin-4-yl)phenylacetamides, halogen substitution increased affinity for sigma2 receptors. nih.gov
Methyl Groups: The methyl group at the para-position (C4) can influence the molecule's electronic properties and steric profile, which can be crucial for fitting into a specific binding pocket.
Positional Isomerism: The location of substituents is paramount. Studies on N-(1-benzylpiperidin-4-yl)phenylacetamide analogues showed that 3-substituted compounds generally had a higher affinity for sigma1 and sigma2 receptors compared to their 2- and 4-substituted counterparts. nih.gov This highlights that the 2,6-dichloro substitution pattern is a highly specific arrangement designed to optimize interactions with its target.
The following table summarizes the general effects of aromatic substituents on the activity of various N-phenylacetamide analogues, drawn from different non-human studies.
| Substituent Group | Position(s) | General Impact on Biological Activity (Non-Human Contexts) | Reference(s) |
| Halogens (Cl, Br, F) | 2, 3, 4 | Often increases potency and receptor affinity; effect is position-dependent. | nih.gov |
| Nitro (NO2) | 3, 4 | Can increase activity; acts as a strong electron-withdrawing group. | nih.gov |
| Methoxy (OCH3) | 3, 4 | Generally results in moderate affinity; acts as an electron-donating group. | nih.gov |
| Alkyl (e.g., CH3) | 4 | Influences steric fit and electronic properties, often modulating activity. | semanticscholar.org |
The acetamide linker (-NH-C(O)-CH2-) is not merely a spacer but an active contributor to the molecule's biological profile. Its properties, including length, rigidity, and hydrogen-bonding capability, are essential for correct orientation within the target's binding site.
Modifications to this linker, such as increasing its length or replacing the amide bond, would be expected to have a profound impact on activity by altering the distance and geometric relationship between the aromatic ring and its binding partner.
Design Principles for Enhanced Biological Potency and Selectivity (Non-Human)
Building on SAR insights, medicinal and agrochemical chemists employ rational design strategies to create new analogues with improved properties. These methods aim to optimize potency and selectivity while potentially reducing off-target effects.
Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug and pesticide design. researchgate.netuniroma1.itnih.govnih.gov These techniques involve replacing the core structure (scaffold) or specific functional groups of a lead compound with chemically different moieties that preserve or enhance its biological activity. researchgate.netnih.gov
Scaffold Hopping: This involves replacing the N-phenylacetamide core with a structurally distinct framework that maintains the essential spatial arrangement of key binding groups. uniroma1.itnih.gov The goal is to discover novel chemical classes with similar biological profiles, potentially leading to improved properties or new intellectual property. For an N-(2,6-dichloro-4-methylphenyl)acetamide analogue, one might replace the central phenyl-amide unit with a heterocyclic ring system that projects its substituents in a similar vector.
Bioisosteric Replacement: This strategy focuses on replacing a specific part of the molecule, such as a functional group or an atom, with another that has similar physical or chemical properties. researchgate.net For example, the chlorine atoms on the phenyl ring could be replaced with trifluoromethyl (CF3) groups to modulate electronic properties and lipophilicity while maintaining steric bulk. The amide linker could potentially be replaced by a reverse amide, an ester, or a stable mimic to alter metabolic stability and hydrogen bonding patterns.
Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with a potentially synergistic or multi-target activity profile. researchgate.netnih.gov The N-phenylacetamide scaffold is a versatile linker for this purpose.
For example, researchers have created hybrid molecules by conjugating N-phenylacetamide moieties with other biologically active scaffolds, such as isatin (B1672199) or sulfonamides, to target enzymes like carbonic anhydrase. nih.gov In a hypothetical application for this compound, its core could be hybridized with a known fungicidal or herbicidal pharmacophore. The acetamide portion would serve as a linker to connect the two units, creating a new molecule designed to interact with multiple biological targets or to enhance the activity of one of the parent moieties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For a series of this compound analogues, a QSAR study would involve:
Data Collection: Synthesizing a library of analogues with varied substituents on the phenyl ring.
Activity Measurement: Testing the biological activity (e.g., fungicidal EC50, herbicidal IC50) of each analogue in a consistent non-human assay.
Descriptor Calculation: Calculating various physicochemical properties (descriptors) for each molecule, such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity).
Model Generation: Using statistical methods to develop an equation that relates the descriptors to the observed biological activity.
QSAR studies on N-phenylacetamide derivatives have successfully identified key molecular properties driving their activity. nih.govproquest.com For instance, a QSAR model might reveal that the inhibitory activity against a particular fungal enzyme is positively correlated with the lipophilicity of the aromatic substituents and negatively correlated with their steric bulk. Such models provide predictive power, allowing researchers to estimate the activity of novel, yet-to-be-synthesized analogues and prioritize the most promising candidates for synthesis, thereby saving time and resources.
Development and Validation of QSAR Models for Anilide Derivatives
QSAR models establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. The underlying principle is that variations in the biological activities of compounds within a series are dependent on their different structural properties. researchgate.net For anilide derivatives, various QSAR models have been developed to predict properties ranging from lipophilicity to specific biological activities like antimicrobial or herbicidal effects. nih.govresearchgate.net
The development process typically involves selecting a series of anilide compounds with known activities and calculating a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties. Genetic algorithms or other feature selection methods are often employed to identify the most relevant descriptors that correlate with the biological activity. nih.gov
Several statistical methods are used to build the QSAR equation, including:
Multiple Linear Regression (MLR): A method used to model the linear relationship between a dependent variable and one or more independent variables. nih.gov
Principal Component Regression (PCR): A regression analysis technique that is based on principal component analysis (PCA).
Partial Least Squares Regression (PLSR): A method that is particularly useful when the number of predictor variables is high. It projects the predictor and response variables to a new space to find a linear regression model. researchgate.netnih.gov
A study on substituted anilides investigating their antimicrobial activity utilized linear regression analysis to correlate physicochemical parameters with biological outcomes. The models developed showed that molecular connectivity indices were significant in predicting antibacterial and antifungal activity. researchgate.net
The validity and predictive power of a QSAR model are assessed through rigorous internal and external validation techniques. A high correlation coefficient (r²) indicates a good fit of the model to the data, while a high cross-validated correlation coefficient (q² or r²cv) from methods like leave-one-out (LOO) cross-validation demonstrates the model's robustness and predictive ability. researchgate.net For instance, in a QSAR study on the antifungal activity of anilide derivatives against A. niger, a model with strong statistical significance was developed. researchgate.net
Below is a table summarizing the statistical results of QSAR models developed for the antimicrobial activity of substituted anilides.
| Target Organism | Model Equation | n | r | r² | F | s | r²cv |
| A. niger | pMICan = 0.025 ⁰χv + 1.003 | 44 | 0.835 | 0.697 | 97.03 | 0.055 | 0.662 |
| E. coli | pMICec = 0.062 ²χ + 0.675 | 44 | 0.767 | 0.588 | 60.18 | 0.071 | 0.554 |
| S. aureus | pMICsa = 0.065 ²χ + 0.748 | 44 | 0.765 | 0.585 | 59.41 | 0.074 | 0.542 |
| B. subtilis | pMICbs = 0.027 ⁰χ + 1.151 | 44 | 0.711 | 0.506 | 43.01 | 0.059 | 0.463 |
| Data sourced from a study on substituted anilides. researchgate.net pMIC represents the negative logarithm of the Minimum Inhibitory Concentration. The variables ⁰χv, ²χ, and ⁰χ are molecular connectivity indices. |
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) offer a more detailed understanding by analyzing the steric and electrostatic fields of the molecules. mdpi.com These methods provide contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, offering direct guidance for the rational design of new analogues. mdpi.com
Application of Machine Learning in SAR Predictions
The integration of machine learning (ML) has significantly advanced the field of QSAR modeling, enabling the analysis of complex, non-linear relationships between chemical structures and biological activities. nih.gov Modern drug discovery increasingly relies on ML-based QSAR methods to screen virtual libraries and prioritize compounds for synthesis. nih.govarxiv.org
Various machine learning algorithms are employed in QSAR studies, each with its own strengths:
Support Vector Machines (SVM): A powerful classification and regression method that has been shown to be effective in QSAR modeling, sometimes outperforming other methods like artificial neural networks. nih.gov
Artificial Neural Networks (ANNs): These models, inspired by the human brain, can capture highly complex and non-linear patterns in data. nih.gov
Random Forest (RF): An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees.
Deep Learning: A class of machine learning algorithms that uses multi-layered neural networks to learn from vast amounts of data. Deep learning has been applied to QSAR prediction with promising results. arxiv.org
The process of building an ML-based QSAR model involves training the algorithm on a dataset of molecules with known activities, represented by molecular descriptors or fingerprints. nih.gov The model learns the intricate relationship between these inputs and the biological response. Careful selection of the training data and descriptors is crucial for developing accurate and predictive models. nih.gov
One of the key advantages of machine learning, particularly quantum machine learning, is its potential to yield accurate predictions even with limited or incomplete datasets, a common challenge in drug discovery. arxiv.org ML models can be trained to predict a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), which are critical for the development of viable drug candidates. nih.gov For instance, a study might use an ML model trained on molecular fingerprint data to predict the ADMET properties of novel anilide derivatives. nih.gov
The application of these computational tools facilitates a more efficient and targeted approach to designing analogues of this compound. By predicting the activity of virtual compounds, researchers can prioritize the synthesis of candidates with the highest probability of success, thereby accelerating the discovery process and reducing the reliance on extensive trial-and-error synthesis. researchgate.net
Computational Chemistry and in Silico Approaches for N 2,6 Dichloro 4 Methylphenyl Acetamide
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger biological macromolecule like a protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.
Prediction of Binding Modes and Affinities with Biological Macromolecules
While specific molecular docking studies detailing the binding modes and affinities of N-(2,6-dichloro-4-methylphenyl)acetamide with specific biological macromolecules are not detailed in the available research, the general methodology is well-established. Such studies would involve preparing a 3D model of the this compound molecule and docking it into the active site of a target protein. The output would be a series of possible binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction between the ligand and the protein.
Identification of Key Binding Hotspots
The analysis of the docked poses allows for the identification of key binding hotspots—specific amino acid residues within the target's binding pocket that form crucial interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, key interactions would likely involve the acetamide (B32628) group's carbonyl oxygen and N-H group, which can act as hydrogen bond acceptors and donors, respectively, as well as the dichloromethylphenyl ring, which can engage in hydrophobic and halogen-bond interactions. Identifying these hotspots is vital for understanding the basis of molecular recognition and for designing more potent and selective analogs.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are used to determine the electronic structure and properties of a molecule. These methods provide detailed information about molecular geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) Studies of this compound
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. A DFT study of this compound would typically begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. nih.gov This optimized structure serves as the basis for calculating various molecular properties. DFT calculations can provide insights into the molecule's reactivity and stability. researchgate.net For related acetamide compounds, DFT calculations are often performed using specific basis sets, such as B3LYP/6-311G(d,p), to ensure accuracy. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential values: red regions typically represent areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen atom and a positive potential near the amide hydrogen, highlighting these areas as key sites for intermolecular interactions.
HOMO-LUMO Energy Gap Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. researchgate.net Analysis of the HOMO-LUMO gap for this compound would provide fundamental information about its electronic properties and reactivity profile. nih.govsemanticscholar.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are pivotal in understanding the three-dimensional structure and dynamic nature of this compound. These computational techniques allow for the exploration of the molecule's preferred shapes and its movement over time, which are fundamental to its chemical behavior and potential biological activity.
Key interactions that would be investigated include hydrogen bonding between the amide group of this compound and water molecules. The oxygen and nitrogen atoms of the acetamide moiety can act as hydrogen bond acceptors and donors, respectively. The presence of the dichloro- and methyl-substituted phenyl ring introduces steric hindrance and specific electronic effects that would influence the molecule's orientation and the strength of its interactions with the solvent. The hydrophobic nature of the phenyl ring would likely lead to specific solvent structuring around this part of the molecule.
The conformational landscape of a molecule describes the full range of its possible three-dimensional structures and their corresponding potential energies. For this compound, the primary source of conformational flexibility is the rotation around the single bonds, particularly the bond connecting the phenyl ring to the nitrogen atom and the bond between the nitrogen and the carbonyl carbon.
Energy minimization calculations are employed to identify the most stable conformations, known as local and global minima on the potential energy surface. For this compound, a key feature influencing its conformation is the potential for intramolecular hydrogen bonding. nih.gov In related acetanilide (B955) structures, the planarity of the amide group is a significant factor, and the orientation of the phenyl ring relative to this plane is a defining conformational feature. researchgate.netnih.gov The presence of bulky chlorine atoms at the 2 and 6 positions of the phenyl ring would likely impose significant steric constraints, influencing the preferred rotational angle of the phenyl group.
A theoretical conformational analysis would involve systematically rotating the key dihedral angles and calculating the energy of each resulting conformation. This process would reveal the low-energy conformations that the molecule is most likely to adopt.
In Silico ADME Prediction and Pharmacokinetic Modeling (Non-Human/Theoretical)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and pharmacokinetic modeling are computational tools used to estimate how a chemical compound might behave in a biological system. These theoretical assessments are crucial for evaluating the drug-like properties of a molecule.
Theoretical models can predict the absorption and distribution of this compound based on its physicochemical properties. Key parameters that would be calculated include its lipophilicity (logP), aqueous solubility, and polar surface area. These parameters are often used in rules-based models, such as Lipinski's rule of five, to predict oral bioavailability.
The presence of two chlorine atoms and a methyl group on the phenyl ring would increase the lipophilicity of this compound, which could enhance its ability to cross biological membranes. Computational models can simulate the partitioning of the compound between different biological compartments, such as the gastrointestinal tract, blood, and various tissues, to predict its distribution profile.
Table 1: Predicted Physicochemical Properties and ADME Parameters for this compound (Theoretical)
| Property | Predicted Value | Implication for ADME |
| Molecular Weight | 218.08 g/mol | Favorable for absorption |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 | Good membrane permeability |
| Aqueous Solubility | Low | May limit absorption rate |
| Polar Surface Area (PSA) | ~29.1 Ų | Favorable for cell permeation |
| Number of Hydrogen Bond Donors | 1 | Favorable for oral bioavailability |
| Number of Hydrogen Bond Acceptors | 1 | Favorable for oral bioavailability |
Note: The values in this table are theoretical estimates based on the chemical structure of this compound and general principles of computational chemistry.
Computational models can predict the metabolic stability of this compound by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. These enzymes are a major family of drug-metabolizing enzymes in the liver. nih.gov
Environmental Fate, Degradation Pathways, and Ecotoxicological Assessments of N 2,6 Dichloro 4 Methylphenyl Acetamide Non Human Ecological Impact
Environmental Persistence and Mobility Studies
The persistence and mobility of N-(2,6-dichloro-4-methylphenyl)acetamide in various environmental compartments, such as soil and water, determine its potential for long-range transport and the likelihood of groundwater contamination.
The interaction of this compound with soil particles governs its movement through the soil profile. The soil adsorption coefficient (Koc) is a key parameter used to predict the leaching potential of a substance. A higher Koc value indicates stronger adsorption to soil organic carbon and lower mobility.
| Compound | Predicted Koc (L/kg) | Mobility Classification |
|---|---|---|
| 2-Chloro-N-(2-ethoxypropyl)-N-(2-ethyl-6-methylphenyl)acetamide | 295 | Moderate |
| 2-chloro-N-(2-fluoro-5-methylphenyl)acetamide | 56.2 | High |
Note: Data is based on predictive models for analogous compounds and serves as an estimation.
Based on these analogs, this compound is expected to have a moderate to high potential for leaching, depending on the specific soil properties such as organic matter content and pH.
Once in an aquatic system, the mobility of this compound is influenced by its water solubility and its tendency to partition into sediment. Compounds with low water solubility and high octanol-water partition coefficients (Kow) are more likely to adsorb to suspended particles and accumulate in sediment. The environmental fate of related chloroacetanilide herbicides has been studied, indicating that these compounds can be transported in surface waters. epa.gov
Abiotic Degradation Pathways of this compound
Abiotic degradation processes, which are not mediated by living organisms, play a significant role in the transformation and breakdown of this compound in the environment. These pathways include photolysis, hydrolysis, and oxidation.
Photolytic degradation, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For chloroacetanilide herbicides, photodegradation in water can be a significant dissipation pathway.
Studies on the photodegradation of the related compound acetochlor (B104951) have shown that it is susceptible to degradation under UV light. The process often involves dechlorination, followed by hydroxylation and cyclization, leading to the formation of various photoproducts. nih.gov The sunlight photodegradation half-lives for acetochlor in various water types were found to be in the range of 151 to 169 days, while under UV light, the half-lives were significantly shorter, ranging from 7.1 to 11.5 minutes. nih.gov
| Condition | Water Type | Half-Life |
|---|---|---|
| Sunlight | De-ionized water | 151 days |
| Sunlight | River water | 154 days |
| Sunlight | Paddy water | 169 days |
| UV Light | De-ionized water | 7.1 min |
| UV Light | River water | 10.1 min |
| UV Light | Paddy water | 11.5 min |
Note: Data for the analogous compound acetochlor. nih.gov
It is plausible that this compound undergoes similar photolytic degradation processes, although the specific products and reaction rates would depend on its unique chemical structure.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by the pH of the aqueous environment. Dichloroacetamide compounds, a class to which this compound belongs, are known to undergo both acid- and base-mediated hydrolysis. acs.org
Research on other dichloroacetamide herbicide safeners has demonstrated that they can transform in both acidic and basic conditions. acs.org For many chloroacetamides, base-mediated hydrolysis is a key degradation pathway. acs.org The specific mechanisms can involve either nucleophilic substitution of a chlorine atom or cleavage of the amide bond. acs.org For example, the hydrolysis of the safener benoxacor (B1667998) was observed to be significant at both neutral and high pH levels. acs.org
The rate of hydrolysis is compound-specific. For instance, in one study, the half-life of benoxacor at pH 7 was approximately 55 days, while under high-pH conditions (representative of lime-soda softening in water treatment), the half-life was much shorter at 13 hours. acs.org Given its structural similarities, this compound is also expected to be susceptible to hydrolysis, with the rate being dependent on the pH of the surrounding water.
Oxidative degradation involves the reaction of a chemical with oxidizing agents present in the environment, such as hydroxyl radicals (•OH). These highly reactive species can initiate the breakdown of organic pollutants. While specific studies on the oxidative degradation of this compound are limited, the degradation pathways of other aromatic amides, such as acetaminophen, have been investigated. These studies show that degradation can be initiated by hydroxyl radical attack on the aromatic ring, leading to hydroxylation and subsequent ring-opening. Another potential pathway is the oxidation of the acetyl-amino group.
Biotic Degradation and Biodegradation Studies (Environmental Microorganisms)
Biotic degradation is a primary mechanism for the dissipation of acetamide-based compounds in the environment. Microbial activity in soil and water is critical in transforming these molecules into various metabolites.
In soil and aquatic environments, the microbial transformation of compounds structurally similar to this compound, such as the dichloroacetamide herbicide safeners benoxacor and dichlormid, is understood to proceed primarily through cometabolism. acs.orgacs.org This means the compound is degraded by microbial enzymes, although it does not serve as a primary source of carbon for the microorganisms. nih.gov Studies on chloroacetamide herbicides like acetochlor and alachlor (B1666766) show that biodegradation is a main driver of their removal from the environment. researchgate.netsci-hub.box
Key microbial transformation processes for analogous chloroacetamides include:
N-dealkylation: This is a common initial step in the degradation of many chloroacetamide herbicides, where side chains attached to the nitrogen atom are cleaved. researchgate.net
Dechlorination: Microbial activity, often through hydrolysis, can remove chlorine atoms. nih.gov This can be a sequential process, first yielding a monochlorinated intermediate. acs.org
Glutathione (B108866) Conjugation: A significant pathway involves the conjugation of the chloroacetamide or its dechlorinated intermediate with glutathione (GSH), a reaction catalyzed by glutathione S-transferase enzymes present in microorganisms. acs.orgacs.org This initial conjugation is often the first step toward more extensive degradation. researchgate.net
Research has identified several bacterial genera capable of degrading chloroacetamide herbicides, including Paracoccus sp., Amycolatopsis, and Saccharomonospora, highlighting the diverse microbial communities involved in these transformation processes. researchgate.netsci-hub.box
The microbial breakdown of this compound is expected to produce a series of intermediate compounds, based on the pathways observed for related molecules. The transformation of chloroacetamide herbicides is known to generate metabolites that can account for a significant portion of the parent compound's initial concentration in water systems. acs.orgnih.gov
Likely degradation products, inferred from studies on analogous compounds, include:
Glutathione and Cysteine Conjugates: Following the initial conjugation with glutathione, further enzymatic cleavage can lead to the formation of cysteine conjugates. researchgate.net
Sulfonic and Oxanilic Acids: Subsequent metabolism of sulfur-containing intermediates often results in the formation of more polar and mobile metabolites, such as ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. acs.orgnih.gov These are considered major, generally non-toxic, products of chloroacetamide herbicide degradation. acs.org
Aniline (B41778) Derivatives: Cleavage of the amide bond can lead to the formation of substituted anilines. For example, the degradation of alachlor can produce 2,6-diethylaniline. researchgate.netresearchgate.net Therefore, the formation of 2,6-dichloro-4-methylaniline (B1232004) from the target compound is a plausible degradation step.
The table below summarizes potential microbial degradation products based on pathways identified for analogous compounds.
| Parent Compound Class | Observed Degradation Products | Anticipated Analogous Product for this compound |
| Dichloroacetamide Safeners | Monochlorinated intermediates, Glutathione conjugates acs.orgacs.org | Monochloro-(2,6-dichloro-4-methylphenyl)acetamide, Glutathione conjugate |
| Chloroacetamide Herbicides | Cysteine conjugates, Ethanesulfonic acid (ESA) derivatives, Oxanilic acid (OA) derivatives acs.orgresearchgate.net | Cysteine conjugate, this compound-sulfonic acid, N-(2,6-dichloro-4-methylphenyl)-oxalic acid |
| Chloroacetamide Herbicides | Substituted Anilines (e.g., 2,6-diethylaniline) researchgate.netresearchgate.net | 2,6-dichloro-4-methylaniline |
Ecotoxicological Investigations on Non-Target Organisms
The ecotoxicological impact of this compound and its potential degradation products on non-target organisms is a critical aspect of its environmental risk profile. While direct studies are lacking, data from similar chemical structures provide valuable insights.
Compounds structurally related to this compound have demonstrated toxicity to aquatic life. For instance, 2-chloro-N-(4-methylphenyl)acetamide is classified as very toxic to aquatic life with long-lasting effects. chemsrc.com
Studies on the widely used chloroacetamide herbicide acetochlor and its metabolites reveal specific impacts:
Fish: Acetochlor and its metabolites, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA) and 6-ethyl-o-toluidine (MEA), have been shown to induce oxidative stress and exhibit toxicity in zebrafish embryos, leading to decreased hatching and survival rates. nih.gov
Invertebrates: The primary metabolite of acetochlor, acetochlor ethane (B1197151) sulfonic acid (ESA), has been found to cause chronic toxicity in the early life stages of marbled crayfish (Procambarus virginalis). nih.gov
Algae: The anaerobic degradation of acetochlor by Proteiniclasticum sediminis BAD-10T was found to be a detoxification process, as the resulting metabolites (EMEMA and MEPA) showed obviously lower toxicity to Chlorella ellipsoidea than the parent compound. nih.gov
The following table presents ecotoxicological data for compounds analogous to this compound.
| Test Organism | Compound | Observed Effect |
| Zebrafish (Danio rerio) embryos | Acetochlor, CMEPA, MEA | Induced oxidative stress, decreased hatching and survival rates. nih.gov |
| Marbled Crayfish (Procambarus virginalis) | Acetochlor ESA | Chronic toxicity to early life stages. nih.gov |
| Green Algae (Chlorella ellipsoidea) | Acetochlor metabolites (EMEMA, MEPA) | Lower toxicity compared to the parent compound, acetochlor. nih.gov |
| Aquatic Organisms (General) | 2-chloro-N-(4-methylphenyl)acetamide | Classified as "Very toxic to aquatic life with long lasting effects". chemsrc.com |
The introduction of agrochemicals into terrestrial ecosystems can alter the composition and function of soil microbial communities. Acetochlor and its derivatives are known to be toxic to various bacteria that play essential roles in nutrient cycling, such as nitrogen transformation. mdpi.com The application of chloroacetamide herbicides can cause considerable variation in soil bacterial populations. mdpi.com This suggests that this compound could potentially inhibit the activity of beneficial soil microorganisms, which might affect soil fertility and health.
Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than is found in the surrounding environment. The potential for a substance to bioaccumulate is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water.
Experimental Data: Studies on acetochlor have shown that it can accumulate in bluegill sunfish, with BCF values for whole fish reported in the range of 84x to 150x. epa.gov After being placed in clean water for 28 days, only a small fraction of the accumulated residues remained, indicating a degree of depuration. epa.gov
Predicted Data: The US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard provides predicted BCF values for structurally similar compounds. For 2-chloro-N-(2-fluoro-5-methylphenyl)acetamide, the predicted BCF is 40.4 L/kg, and for 2-Chloro-N-(2-ethoxypropyl)-N-(2-ethyl-6-methylphenyl)acetamide, it is 74.7 L/kg.
These values suggest a low to moderate potential for bioaccumulation in aquatic food chains for compounds in this class.
| Compound | Organism | Bioconcentration Factor (BCF) | Data Type |
| Acetochlor | Bluegill Sunfish (Lepomis macrochirus) | 84x - 150x (whole fish) epa.gov | Experimental |
| 2-chloro-N-(2-fluoro-5-methylphenyl)acetamide | Not Specified | 40.4 L/kg | Predicted |
| 2-Chloro-N-(2-ethoxypropyl)-N-(2-ethyl-6-methylphenyl)acetamide | Not Specified | 74.7 L/kg | Predicted |
Advanced Analytical Methodologies for Research Scale Characterization and Quantification of N 2,6 Dichloro 4 Methylphenyl Acetamide
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural characterization of N-(2,6-dichloro-4-methylphenyl)acetamide, providing detailed information about its atomic and molecular composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. researchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical data regarding the chemical environment of each atom, allowing for the confirmation of the compound's intricate structure.
The ¹H NMR spectrum is used to identify the types and number of protons in the molecule. The expected chemical shifts for this compound are influenced by the electron-withdrawing effects of the chlorine atoms and the amide group.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, making it possible to assign each peak to a specific carbon atom in the structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift ranges for similar functional groups and substituted aromatic systems. pdx.eduoregonstate.edulibretexts.orgdu.edu
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Amide (N-H) | ~7.5 - 8.5 (broad singlet) | N/A |
| Aromatic (Ar-H) | ~7.3 (singlet, 2H) | ~129 (C3, C5) |
| Acetyl Methyl (-COCH₃) | ~2.2 (singlet, 3H) | ~24 |
| Ring Methyl (Ar-CH₃) | ~2.4 (singlet, 3H) | ~21 |
| Carbonyl (C=O) | N/A | ~169 |
| Aromatic C-N | N/A | ~136 |
| Aromatic C-Cl | N/A | ~134 (C2, C6) |
| Aromatic C-CH₃ | N/A | ~140 (C4) |
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.govnih.gov The resulting spectra serve as a molecular "fingerprint," providing definitive information about the functional groups present in this compound.
Key vibrational bands are expected for the amide linkage and the substituted phenyl ring. The N-H stretching and C=O stretching (Amide I band) are particularly characteristic. The positions of these bands can be influenced by hydrogen bonding and the electronic effects of the substituents on the aromatic ring.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Frequencies are based on typical values for secondary amides and substituted aromatic compounds. researchgate.netnist.gov
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch | Amide | 3300 - 3250 | Medium-Strong |
| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | Methyl Groups | 3000 - 2850 | Medium |
| C=O Stretch (Amide I) | Carbonyl | 1680 - 1660 | Strong |
| N-H Bend (Amide II) | Amide | 1550 - 1520 | Strong |
| Aromatic C=C Stretch | Phenyl Ring | 1600, 1475 | Medium-Variable |
| C-N Stretch | Amide | 1350 - 1250 | Medium |
| C-Cl Stretch | Aryl Halide | 800 - 700 | Strong |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry can confirm its molecular formula (C₉H₉Cl₂NO). The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion (M⁺), with prominent peaks at M+2 and M+4.
Electron ionization (EI) mass spectrometry also provides structural information through analysis of fragmentation patterns. The molecule tends to cleave at its weakest bonds upon ionization, generating a series of fragment ions that are diagnostic of the original structure.
Table 3: Expected Mass Spectrometry Fragmentation for this compound Fragmentation patterns are predicted based on the principles of mass spectrometry for amides. libretexts.orgmiamioh.edu
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 217/219/221 | [C₉H₉Cl₂NO]⁺ | Molecular Ion (M⁺) |
| 174/176/178 | [C₇H₆Cl₂N]⁺ | Loss of ketene (B1206846) (CH₂=C=O) from M⁺ |
| 43 | [CH₃CO]⁺ | Acylium ion from cleavage of the N-C(O) bond |
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum for this compound is expected to be dominated by electronic transitions within the substituted aromatic ring.
The primary absorption is attributed to π → π* transitions of the benzene (B151609) chromophore. The substitution on the ring, including the chloro and acetamido groups, modifies the energy levels of the molecular orbitals, resulting in a characteristic maximum absorption wavelength (λmax). This λmax value is particularly useful for quantitative analysis using techniques like HPLC. The expected λmax would likely fall in the 250-280 nm range. uzh.ch
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, identification, and quantification of this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed due to the compound's moderate polarity.
Method development involves optimizing several parameters to achieve good resolution, symmetric peak shape, and a reasonable analysis time. A UV detector is commonly used for quantification, set to the compound's λmax to ensure maximum sensitivity. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte.
Table 4: Typical Starting Parameters for HPLC Method Development Parameters are based on methods for similar aromatic amide compounds. sielc.comsielc.com
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Injection Volume | 10 - 20 µL |
| Detection | UV at λmax (e.g., ~260 nm) |
Gas Chromatography (GC) for Volatile Species
Gas chromatography is a principal technique for the separation and analysis of volatile and semi-volatile compounds. The application of GC would be contingent on the thermal stability and volatility of this compound. For compounds that exhibit insufficient volatility, derivatization techniques are often employed to increase their vapor pressure, making them amenable to GC analysis.
Despite a thorough search of scientific databases, specific GC methodologies, including column types, temperature programming, and detector specifications for the analysis of this compound as a volatile species, have not been reported in the available literature. Research detailing its thermal stability or the necessity of derivatization for GC analysis is also absent.
Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis
Coupled or hyphenated techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the detection and quantification of chemical compounds at trace levels due to their high sensitivity and selectivity. These methods are routinely used in various fields, including environmental monitoring, pharmaceutical impurity profiling, and metabolomics.
However, a detailed review of existing research indicates a lack of published studies applying LC-MS/MS or GC-MS for the specific trace analysis of this compound. Consequently, established protocols, including optimized chromatographic conditions and mass spectrometric parameters (such as parent and daughter ions for selected reaction monitoring), are not available in the public domain. While methods exist for structurally related acetamides, the user's directive to focus solely on the specified compound prevents their inclusion.
Crystallography and Solid-State Characterization
The solid-state properties of a chemical compound are fundamental to its behavior and application. Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
X-ray Diffraction Analysis for Crystal Structure Determination
A comprehensive search for crystallographic data for this compound did not yield any specific results. There are no published reports detailing its crystal structure or providing the associated crystallographic parameters.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
No crystallographic data for this compound has been found in publicly available scientific literature.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in the same crystal lattice, are critical areas of solid-state research. These phenomena can significantly influence the physicochemical properties of a compound, such as its solubility, melting point, and stability.
There is no information available in the scientific literature regarding polymorphism or co-crystallization studies specifically involving this compound. Research into its different crystalline forms or its potential to form co-crystals with other molecules has not been publicly reported.
Future Research Trajectories and Unexplored Domains of N 2,6 Dichloro 4 Methylphenyl Acetamide Studies
Integration of Omics Technologies in Mechanistic Research
A comprehensive understanding of the biological and environmental interactions of N-(2,6-dichloro-4-methylphenyl)acetamide is currently limited. The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—presents a powerful avenue to elucidate its mechanisms of action and potential biological effects. By exposing relevant biological systems (e.g., microbial cultures, plant tissues, or animal cell lines) to the compound, researchers can systematically map the resulting changes in gene expression, protein abundance, and metabolic profiles. This approach can identify specific cellular pathways affected by the compound, revealing potential targets and off-target effects with high precision. Such data is invaluable for assessing its toxicological profile and for the rational design of new derivatives with enhanced efficacy and safety.
Advanced Materials Science Applications of this compound Derivatives
The rigid aromatic structure and the presence of reactive sites in this compound make it an intriguing building block for novel materials. Future research could focus on synthesizing polymers and co-polymers incorporating this moiety. The dichloro-substituted phenyl ring can influence properties such as thermal stability, flame retardancy, and dielectric constant, making these materials potentially suitable for high-performance plastics, coatings, and electronic components. Furthermore, the acetamide (B32628) group offers a site for further chemical modification, allowing for the creation of functionalized materials with tailored properties, such as specific affinities for other molecules or surfaces.
Development of Novel Analytical Probes and Sensors
The unique electronic and structural features of this compound could be harnessed to develop sophisticated analytical tools. By incorporating fluorophores, chromophores, or specific binding motifs onto the core structure, derivatives could be designed to act as selective chemosensors. These probes could be engineered to detect a variety of analytes, including metal ions, anions, or biologically significant molecules, through mechanisms such as fluorescence quenching or colorimetric changes. The development of such sensors would have broad applications in environmental monitoring, industrial process control, and biomedical diagnostics.
Sustainable Synthesis and Degradation Strategies
As with many synthetic compounds, the development of green and sustainable practices for the production and disposal of this compound is of paramount importance. Future research should prioritize the development of synthetic routes that minimize the use of hazardous reagents and solvents, reduce energy consumption, and maximize atom economy. This could involve exploring biocatalytic methods, employing enzymes to carry out specific chemical transformations under mild conditions. Concurrently, investigating the biodegradation pathways of this compound is crucial. Identifying microorganisms capable of metabolizing this compound can lead to the development of bioremediation strategies for contaminated sites, thereby mitigating its environmental persistence.
Predictive Modeling for Environmental Risk Assessment and Mitigation
Computational approaches offer a rapid and cost-effective means to evaluate the environmental fate and potential toxicity of this compound and its transformation products. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict properties such as soil sorption, bioaccumulation, and toxicity based on the compound's molecular structure. These in silico models can help prioritize experimental testing, identify potential environmental risks early in the development process, and guide the design of safer alternatives. Integrating these predictive models into a comprehensive risk assessment framework will be essential for ensuring the responsible management of this and related chemical entities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,6-dichloro-4-methylphenyl)acetamide, and how is purity validated?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,6-dichloro-4-methylaniline with acetyl chloride in the presence of a base (e.g., pyridine) under inert conditions yields the target acetamide. Purity is validated using thin-layer chromatography (TLC) and spectroscopic techniques:
- IR spectroscopy confirms the presence of the amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.2 ppm) and methyl/methylene groups (δ 2.0–2.5 ppm) .
- Mass spectrometry (EI or ESI) verifies the molecular ion peak (e.g., m/z 248.11 for C₁₀H₁₀Cl₂NO) .
Q. How do solubility and physicochemical properties influence experimental design?
- Methodological Answer : Solubility in aqueous and organic solvents determines formulation strategies. According to the Handbook of Aqueous Solubility Data, chloroacetamides exhibit limited water solubility (<1 mg/mL at 25°C) but dissolve in polar aprotic solvents (e.g., DMSO, acetone). A representative solubility table is below:
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
|---|---|---|---|
| Water | <1 | 25 | |
| DMSO | >50 | 25 | |
| Ethanol | ~10 | 25 |
- LogP (calculated ~3.2) suggests moderate lipophilicity, requiring surfactants for in vitro assays .
Q. Which spectroscopic techniques are critical for structural elucidation?
- Methodological Answer : Multi-spectral analysis is essential:
- X-ray crystallography resolves crystal packing and hydrogen-bonding networks (e.g., C=O⋯H–N interactions) .
- Solid-state NMR distinguishes polymorphic forms, critical for stability studies .
- UV-Vis spectroscopy identifies π→π* transitions in the aromatic ring (λmax ~270 nm) .
Advanced Research Questions
Q. How does crystallographic data inform hydrogen-bonding interactions and stability?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions. For example, in related acetamides, the amide group forms hydrogen bonds with adjacent molecules (e.g., N–H⋯O=C distances of ~2.8–3.0 Å), stabilizing the lattice . Thermal analysis (DSC/TGA) correlates hydrogen-bond strength with melting points (e.g., mp ~180–190°C for crystalline forms) .
Q. What structural features drive fungicidal activity in chloroacetamide derivatives?
- Methodological Answer : Comparative SAR studies highlight the necessity of the 2,6-dichloro-4-methylphenyl group for binding to fungal acetyl-CoA carboxylase. Modifications to the acetamide side chain (e.g., methoxy substitutions) alter potency. For example, O,O-dimethyl-O-(2,6-dichloro-4-methylphenyl)-phosphorothioate (a structurally related fungicide) shows enhanced activity due to improved membrane permeability . In vitro assays (e.g., mycelial growth inhibition) quantify EC₅₀ values, with IC₅₀ typically <10 μM for active derivatives .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address this:
- Reproducibility protocols : Standardize solvent systems (e.g., 1% DMSO in all assays) and include positive controls (e.g., metalaxyl for fungicide studies) .
- HPLC-MS purity checks : Ensure >98% purity to exclude confounding byproducts .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA for EC₅₀ variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
